molecular formula C11H11BrIN3O B1448710 6-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine CAS No. 1416712-84-9

6-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine

Numéro de catalogue: B1448710
Numéro CAS: 1416712-84-9
Poids moléculaire: 408.03 g/mol
Clé InChI: OUECISGPXJTUAY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine (CAS 1416712-91-8) is a halogenated heterocyclic compound with the molecular formula C₁₁H₁₁BrIN₃O . It features a pyrazolo[4,3-c]pyridine core substituted with bromine at position 6, iodine at position 3, and a tetrahydropyran (THP) protecting group at position 1. The THP group enhances solubility and stability during synthetic processes . This compound is of interest in medicinal chemistry, particularly in kinase inhibitor development, due to its structural resemblance to bioactive scaffolds .

Propriétés

IUPAC Name

6-bromo-3-iodo-1-(oxan-2-yl)pyrazolo[4,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrIN3O/c12-9-5-8-7(6-14-9)11(13)15-16(8)10-3-1-2-4-17-10/h5-6,10H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUECISGPXJTUAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C3=CC(=NC=C3C(=N2)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrIN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

6-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine is a complex organic compound belonging to the pyrazolo[4,3-c]pyridine class. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure, characterized by the presence of halogen substituents and a tetrahydropyran moiety, suggests a diverse range of interactions with biological targets.

PropertyValue
Molecular FormulaC11H11BrIN3O
Molar Mass408.03 g/mol
CAS Number1416712-91-8
Density2.25 g/cm³ (predicted)
Boiling Point468 °C (predicted)
pKa-0.43 (predicted)

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors involved in critical cellular processes. Similar compounds have been shown to influence:

  • Signal Transduction Pathways : These compounds may modulate pathways related to cell proliferation and apoptosis through interaction with kinases and phosphatases.
  • Gene Expression : By influencing transcription factors, they can alter gene expression profiles related to cancer and other diseases.

Anticancer Properties

Recent studies have indicated that pyrazolo[4,3-c]pyridines exhibit significant anticancer activity. For instance, compounds in this class have been reported to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

Case Study : A derivative of pyrazolo[4,3-c]pyridine demonstrated an IC50 value of 0.36 µM against CDK2 and 1.8 µM against CDK9, highlighting its potential as a therapeutic agent in cancer treatment .

Antimicrobial Activity

The structural characteristics of this compound suggest potential antimicrobial properties. Compounds with similar scaffolds have shown effectiveness against various bacterial strains and fungi.

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its lipophilicity, molecular weight, and the presence of halogen atoms, which can affect absorption, distribution, metabolism, and excretion (ADME) properties. The predicted low pKa indicates that it may exist predominantly in its protonated form at physiological pH, potentially enhancing its bioavailability.

Research Applications

Given its unique structure and biological activities, this compound serves as a valuable scaffold in drug discovery. It is utilized in:

  • Medicinal Chemistry : As a lead compound for developing new therapeutics targeting cancer and infectious diseases.
  • Biological Research : To elucidate mechanisms underlying cellular processes and disease pathways.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Halogen-Substituted Pyrazolo-Pyridine Derivatives

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name CAS No. Molecular Formula Substituents Ring Fusion Molecular Weight Key Applications
6-Bromo-3-iodo-1-(THP)-1H-pyrazolo[4,3-c]pyridine 1416712-91-8 C₁₁H₁₁BrIN₃O Br (C6), I (C3) [4,3-c] 416.04 Kinase inhibitors
6-Bromo-1-(THP)-1H-pyrazolo[4,3-b]pyridine 1416713-01-3 C₁₁H₁₂BrN₃O Br (C6) [4,3-b] 282.14 Intermediate for anticancer agents
3-Bromo-6-chloro-1-(THP)-1H-pyrazolo[4,3-c]pyridine N/A C₁₁H₁₁BrClN₃O Br (C3), Cl (C6) [4,3-c] 340.59 Not reported; potential EGFR inhibitors
7-Bromo-3-iodo-1-(THP)-1H-pyrazolo[4,3-b]pyridine 1416713-70-6 C₁₁H₁₁BrIN₃O Br (C7), I (C3) [4,3-b] 416.04 Discontinued; structural analog
5-Bromo-3-iodo-1-(THP)-1H-pyrazolo[3,4-c]pyridine 1369509-72-7 C₁₁H₁₁BrIN₃O Br (C5), I (C3) [3,4-c] 416.04 Medical intermediates
Key Observations:

Ring Fusion and Substituent Orientation :

  • Pyrazolo[4,3-c]pyridine derivatives (e.g., target compound) position substituents closer to the nitrogen-rich region compared to [4,3-b] or [3,4-c] fused systems. This affects electronic distribution and binding to biological targets like EGFR .
  • The [4,3-b] fusion in CAS 1416713-01-3 results in a distinct spatial arrangement, reducing steric hindrance for bromine at C6 .

Chlorine in CAS N/A () offers a smaller atomic radius, possibly improving metabolic stability but reducing reactivity in cross-coupling reactions .

Biological Relevance :

  • The target compound’s dual halogenation (Br and I) may optimize binding to kinase ATP pockets, as seen in EGFR inhibitors (WO 2022/090481) .
  • Pyridyl-substituted analogs (e.g., compounds in ) exhibit anticancer activity via kinase inhibition but lack halogens, relying on π-π stacking for target engagement .

Méthodes De Préparation

Core Pyrazolo[4,3-c]pyridine Formation

The synthetic route begins with the construction of the pyrazolo[4,3-c]pyridine scaffold. This is typically achieved through cyclization reactions involving halogenated pyrazole derivatives and aminopyridine precursors. The cyclization step forms the fused heterocyclic core essential for subsequent functionalization.

Protection of the Nitrogen Atom: Tetrahydro-2H-pyran (THP) Group Installation

To protect the reactive nitrogen in the pyrazolo ring and improve the compound’s stability during subsequent synthetic steps, a tetrahydro-2H-pyran (THP) protecting group is introduced:

  • The protection involves reaction with 3,4-dihydro-2H-pyran in the presence of an acid catalyst such as p-toluenesulfonic acid.

  • The reaction is typically carried out in tetrahydrofuran (THF) solvent at elevated temperatures (~65 °C) for an extended period (around 24 hours) to ensure complete protection.

  • The THP group is stable under the halogenation and cross-coupling conditions and can be removed later if necessary.

Palladium-Catalyzed Cross-Coupling Reactions

To functionalize the halogenated positions or to prepare derivatives, Suzuki–Miyaura cross-coupling reactions are extensively employed:

  • Catalyst and Ligand: Pd(OAc)₂ (palladium acetate) with dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand is commonly used.

  • Base: Cesium carbonate (Cs₂CO₃) is preferred for its strong basicity and solubility.

  • Solvent: Tetrahydrofuran (THF) or 1,4-dioxane/water mixtures provide an optimal medium.

  • Conditions: Reactions are typically conducted at 60 °C for 1 hour for mono-coupling, with sequential or one-pot diarylation performed by increasing temperature to 100 °C and prolonged reaction times (2–6 hours).

  • Yields: These reactions afford high yields (62–98%) depending on the boronic acid used and the nature of the protecting group on the nitrogen (Me, PMB, THP).

Purification and Isolation

After completion of the reactions, purification is achieved by:

  • Flash column chromatography using gradients of ethyl acetate/n-hexane or methanol/dichloromethane mixtures.

  • Recrystallization techniques are also applied for industrial scale-up to ensure high purity.

Summary Table of Key Preparation Steps and Conditions

Step Reagents/Conditions Notes Yield/Outcome
Pyrazolo[4,3-c]pyridine core formation Cyclization of halogenated pyrazoles and aminopyridines Forms fused heterocyclic ring High, depends on precursors
Iodination at C-3 Diazotization + iodine source (e.g., NaI) Selective iodination at position 3 High regioselectivity
Bromination at C-6 NBS or Br₂ under mild acidic conditions Bromination at position 6 Controlled selectivity
THP Protection of N-atom 3,4-dihydro-2H-pyran, p-toluenesulfonic acid, THF, 65 °C, 24 h Protects nitrogen, stable under coupling conditions Quantitative
Suzuki–Miyaura Cross-Coupling Pd(OAc)₂/dppf, Cs₂CO₃, THF or dioxane/water, 60–100 °C Mono- or sequential diarylation, high chemoselectivity 62–98% depending on substrate
Purification Flash chromatography, recrystallization Ensures compound purity High purity product

Detailed Research Findings

  • The sequential halogenation strategy facilitates selective functionalization, allowing for precise control over substitution patterns essential for biological activity tuning.

  • The THP protection group is favored due to its stability during halogenation and cross-coupling steps and its facile removal under mild acidic conditions.

  • Suzuki–Miyaura cross-coupling reactions demonstrate excellent chemoselectivity, with the iodine substituent at C-3 being more reactive than bromine at C-6, enabling stepwise or one-pot diarylation strategies.

  • One-pot sequential arylation methods reduce reaction time and cost, providing comparable yields to stepwise methods, which is advantageous for industrial applications.

  • The choice of catalyst, ligand, base, and solvent significantly influences reaction efficiency and yield, with Pd(OAc)₂/dppf and Cs₂CO₃ in THF or dioxane/water mixtures being optimal.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 6-bromo-3-iodo-pyrazolo[4,3-c]pyridine derivatives?

  • Methodology : The core pyrazolo[4,3-c]pyridine scaffold can be synthesized via two primary strategies:

  • Pyrazole annelation : Reacting a pre-functionalized pyridine derivative with hydrazine derivatives under controlled heating (110°C, 16 hours) to form the pyrazole ring .
  • Pyridine ring formation : Utilizing Sonogashira cross-coupling of 5-chloropyrazole-4-carbaldehydes with alkynes, followed by tert-butylamine-mediated cyclization (microwave-assisted, 100°C, 12 hours) .
    • Key steps : Bromination and iodination are typically performed post-scaffold formation. For example, bromine in NaOH or iodination via halogen-exchange reactions under Pd catalysis (e.g., Cs₂CO₃, Pd₂(dba)₃, XPhos) .

Q. How is the tetrahydro-2H-pyran-2-yl (THP) protecting group introduced and removed in this compound?

  • Introduction : The THP group is added using dihydropyran (DHP) in the presence of acid catalysts (e.g., p-TsOH) under reflux conditions. For example, reacting 1H-pyrazolo[4,3-c]pyridine with DHP in dichloromethane (DCM) at room temperature for 16 hours .
  • Removal : Deprotection is achieved via acidolysis (e.g., HCl in dioxane or trifluoroacetic acid in DCM) at ambient temperature for 30 minutes, followed by neutralization and extraction .

Q. What analytical techniques are used to confirm the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra are critical for verifying substituent positions (e.g., bromo/iodo shifts at δ 7.5–8.5 ppm for aromatic protons) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ calculated for C₁₁H₁₂BrIN₃O: 424.9; observed: 424.8) .
  • Purity assessment : Reverse-phase HPLC (≥95% purity) and elemental analysis (C, H, N within ±0.4% of theoretical values) .

Advanced Research Questions

Q. How can reaction yields be optimized for halogenation steps (Br/I) on the pyrazolo[4,3-c]pyridine scaffold?

  • Contradiction analysis : While bromination in NaOH yields ~29% , Pd-catalyzed halogen-exchange (e.g., using Cs₂CO₃, Pd catalysts) improves yields to 70–88% by minimizing side reactions .
  • Optimization strategy :

  • Use excess N-iodosuccinimide (NIS) for iodination under inert atmospheres.
  • Employ microwave-assisted conditions to reduce reaction times (e.g., 2 hours vs. 12 hours) .

Q. What strategies address solubility challenges during cross-coupling reactions (e.g., Suzuki-Miyaura) with this compound?

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility but may require post-reaction extraction. Alternatively, use mixed solvents (e.g., THF:H₂O, 3:1) .
  • Catalyst system : PdCl₂(PPh₃)₂ with XPhos ligand in DMF improves coupling efficiency for electron-deficient aryl boronic acids .

Q. How does the THP group influence the compound’s reactivity in medicinal chemistry applications?

  • Steric effects : The THP group increases steric hindrance, slowing nucleophilic attacks at the N1 position, which is critical for kinase inhibitor design .
  • Pharmacokinetics : THP-protected derivatives show enhanced metabolic stability in liver microsome assays (e.g., t₁/₂ = 120 min vs. 30 min for unprotected analogs) .

Q. What safety protocols are essential for handling this compound’s reactive halogens (Br/I) and THP group?

  • Halogen handling : Use fume hoods, nitrile gloves, and avoid light (iodide degradation). For spills, neutralize with Na₂S₂O₃ .
  • THP-specific risks : The THP group may generate explosive peroxides upon prolonged storage. Test for peroxides with KI-starch paper before use .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine
Reactant of Route 2
Reactant of Route 2
6-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.